2-Naphthaleneethanol, 1,2,3,4-tetrahydro-
Description
Contextualization within Naphthalene (B1677914) Derivatives and Tetrahydronaphthalenes
2-Naphthaleneethanol, 1,2,3,4-tetrahydro- belongs to the family of naphthalene derivatives, which are organic compounds based on the naphthalene ring system. Specifically, it is a tetrahydronaphthalene, commonly referred to as a tetralin. Tetralin is the result of the partial hydrogenation of one of the aromatic rings of naphthalene. nih.govnist.gov This structural modification from a fully aromatic system to one containing a saturated ring imparts distinct chemical and physical properties.
The tetralin framework is a crucial structural motif found in a variety of biologically active compounds. researchgate.net Its presence is noted in pharmaceuticals such as the antidepressant sertraline and in the structure of anthracycline antibiotics used in cancer chemotherapy. researchgate.net The versatility of the tetralin scaffold allows for a wide range of chemical modifications, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science. researchgate.netacs.orgnih.gov 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- represents one such derivative, featuring an ethanol (B145695) group attached to the 2-position of the tetralin core.
The synthesis of tetralin derivatives can be achieved through various methods, including the hydrogenation of corresponding naphthalene compounds. nih.gov For instance, the catalytic hydrogenation of naphthalene is a common industrial method to produce tetralin. nih.gov Specialized synthetic routes have also been developed to create substituted tetralins with specific stereochemistry, which is often crucial for their biological activity. google.com
| Property | Naphthalene | Tetralin (1,2,3,4-Tetrahydronaphthalene) |
|---|---|---|
| Molecular Formula | C₁₀H₈ | C₁₀H₁₂ nist.gov |
| Molar Mass | 128.17 g/mol | 132.20 g/mol nist.gov |
| Appearance | White crystalline solid | Colorless liquid nih.gov |
| Boiling Point | 218 °C | 206-208 °C nih.gov |
| Melting Point | 80.26 °C | -35.8 °C nih.gov |
Structural Characteristics and Isomeric Considerations
The chemical structure of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- consists of a 1,2,3,4-tetrahydronaphthalene (B1681288) core with a 2-hydroxyethyl substituent at the second position of the saturated ring. Its molecular formula is C₁₂H₁₆O. chemspider.com
A key structural feature of this molecule is the presence of a stereocenter at the carbon atom of the saturated ring to which the ethanol group is attached (C-2). This chirality means that 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- can exist as a pair of enantiomers: (R)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol and (S)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol. The specific three-dimensional arrangement, or stereochemistry, of molecules can be critical in their biological interactions, a principle of great importance in drug design and development. nih.gov
Isomerism is a significant consideration for this compound. Besides the enantiomers at the C-2 position, positional isomers also exist, such as 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, where the ethanol group is attached to the C-1 position of the tetralin core. scent.vn The position of the substituent on the tetralin ring can lead to different chemical reactivity and biological activity.
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O chemspider.com |
| Average Mass | 176.259 Da chemspider.com |
| Monoisotopic Mass | 176.120115 Da chemspider.com |
| CAS Number | 5441-06-5 chemspider.com |
Research Significance and Academic Interest
While specific research focusing exclusively on 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- is not extensively documented in publicly available literature, its structural components suggest areas of potential academic and industrial interest. The tetralin moiety is a well-established pharmacophore in medicinal chemistry, and derivatives are continuously being synthesized and evaluated for various therapeutic applications. researchgate.netnih.govmdpi.com Research into tetralin-based compounds has explored their potential as anticancer, antidepressant, and anorexigenic agents. mdpi.comresearchgate.net
Furthermore, naphthalene derivatives with alcohol functionalities, such as the parent compound 2-Naphthaleneethanol, are utilized as intermediates in chemical synthesis. For instance, 2-Naphthaleneethanol undergoes esterification reactions to produce more complex molecules. It is plausible that 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- could serve a similar role as a building block in the synthesis of more elaborate molecules with potential applications in pharmaceuticals or materials science.
The structural similarity of tetralin derivatives to certain natural products and biologically active molecules makes them attractive targets for synthetic chemists. nih.gov Additionally, some polycyclic hydrocarbons and their derivatives are investigated for their use as fragrance ingredients, although this application is highly dependent on the specific olfactory properties of the individual compound. nih.govperfumersworld.com The academic interest in 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- is therefore rooted in its potential as a synthetic intermediate and as a member of a class of compounds with a proven track record of diverse biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-4,10,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGODQVIALHLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884157 | |
| Record name | 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |
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Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-06-5 | |
| Record name | 1,2,3,4-Tetrahydro-2-naphthaleneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |
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| Record name | NSC20569 | |
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| Record name | 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |
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| Record name | 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |
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| Record name | 1,2,3,4-tetrahydronaphthalene-2-ethanol | |
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Synthetic Methodologies for 2 Naphthaleneethanol, 1,2,3,4 Tetrahydro
Direct Synthesis Approaches
Direct synthesis strategies focus on creating the 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) structure from a naphthalene (B1677914) starting material in a single key transformation.
Catalytic Hydrogenation of Naphthalene Precursors
The most prominent direct method for synthesizing tetralin derivatives is the partial hydrogenation of the corresponding naphthalene compound. This process involves the addition of hydrogen across one of the aromatic rings, converting it to a saturated cyclohexane (B81311) ring while leaving the other aromatic ring intact.
The direct catalytic hydrogenation of 2-Naphthaleneethanol is a primary and straightforward theoretical route to obtaining 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-. This reaction involves the selective reduction of the naphthalene ring system without affecting the ethanol (B145695) side chain. The process is analogous to the well-established hydrogenation of naphthalene to tetralin. wikipedia.org The reaction would be conducted under a hydrogen atmosphere in the presence of a suitable metal catalyst. The key challenge lies in controlling the extent of hydrogenation to prevent the formation of the fully saturated decahydronaphthalene (B1670005) (decalin) derivative.
The principle of selective ring hydrogenation is applicable to a variety of naphthalene derivatives. For instance, the catalytic ring hydrogenation of 1-naphthol (B170400) has been studied, demonstrating that functional groups on the naphthalene core can be retained during the reduction of the aromatic system. researchgate.net This supports the feasibility of hydrogenating naphthalene compounds bearing hydroxyl or other functional groups. The reaction conditions, particularly the choice of catalyst, solvent, and temperature, are critical for achieving high selectivity for the desired tetralin product over the decalin byproduct. researchgate.net
The choice of catalyst is paramount in the hydrogenation of naphthalene precursors to achieve high yields of the tetralin derivative. Various heterogeneous catalysts have been effectively employed for this transformation.
Nickel-based catalysts : Traditionally, nickel catalysts are used for naphthalene hydrogenation. wikipedia.org For instance, a nickel catalyst prepared from nickel carbonate or oxide can be used at elevated temperatures (180-200° C) and hydrogen pressures (12-15 atm) to produce tetralin. prepchem.com
Palladium (Pd) catalysts : Palladium supported on materials like alumina (B75360) (Al₂O₃) is also highly active in naphthalene hydrogenation. beilstein-journals.org
Rhodium (Rh) and Ruthenium (Ru) catalysts : Precious metal catalysts, including rhodium and ruthenium, have been investigated for this purpose, often exhibiting high activity and selectivity under specific conditions. researchgate.net
Bimetallic and Sulfide Catalysts : Catalysts such as NiMo/Al₂O₃ and CoMo/Al₂O₃ are also utilized, particularly in industrial applications. chemguide.co.uk These bifunctional catalysts possess both hydrogenation and other functionalities. The metal components (Ni, Mo, Co) are responsible for the hydrogenation/dehydrogenation activity. chemguide.co.uk
The following table summarizes various catalytic systems used in the hydrogenation of naphthalene, which are applicable to its derivatives.
| Catalyst System | Support | Typical Conditions | Selectivity Notes |
| Nickel | - | 180-200°C, 12-15 atm H₂ | Effective for tetralin synthesis. prepchem.com |
| Palladium (Pd) | Alumina (Al₂O₃) | Varies | Highly active for hydrogenation. beilstein-journals.org |
| Rhodium (Rh) | Various | Low temperature | Can offer high selectivity. researchgate.net |
| Ruthenium (Ru) | Various | Low temperature | Can offer high selectivity. researchgate.net |
| NiMo / CoMo | Alumina (Al₂O₃) | ~300°C, ~18 bar H₂ | High selectivity for tetralin over decalin. chemguide.co.uk |
Reactions Involving Tetrahydronaphthalene Compounds
An alternative to hydrogenating a naphthalene precursor is to begin with the 1,2,3,4-tetrahydronaphthalene (tetralin) core and introduce the ethanol side chain.
One plausible method is a two-step sequence starting with the Friedel-Crafts acylation of tetralin. In this approach, tetralin would react with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-acetyl-1,2,3,4-tetrahydronaphthalene. The resulting ketone can then be reduced to the desired primary alcohol, 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-, using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄).
Another potential route involves the use of organometallic reagents. A Grignard reagent could be prepared from a halogenated tetralin (e.g., 2-bromotetralin). This tetralinylmagnesium bromide could then react with ethylene (B1197577) oxide. masterorganicchemistry.comleah4sci.com The nucleophilic attack of the Grignard reagent on the epoxide ring, followed by an acidic workup, would yield 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-. masterorganicchemistry.comlibretexts.org This reaction offers a direct method for creating the C-C bond and introducing the hydroxyethyl (B10761427) group in a single key step. masterorganicchemistry.com
Indirect Synthetic Routes and Multi-step Preparations
Indirect routes involve a sequence of reactions where the target molecule is built up through several intermediate stages. These multi-step syntheses offer flexibility and can be advantageous when direct methods are inefficient or lack selectivity. wikipedia.orglibretexts.org
A representative multi-step synthesis could start from a tetralin derivative with a different functional group at the 2-position. For example, a synthetic pathway could begin with 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This carboxylic acid can be converted to its corresponding methyl or ethyl ester. Subsequent reduction of the ester group, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would yield the target compound, 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-.
A patented synthesis for a related compound, 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, illustrates a relevant multi-step approach. In the final step of that synthesis, an acetoxyethyl-substituted tetralin derivative is hydrolyzed using sodium hydroxide (B78521) in methanol (B129727) to yield the corresponding alcohol. This demonstrates a functional group interconversion on a pre-formed tetralin skeleton to arrive at the final ethanol derivative. Such strategies are a cornerstone of organic synthesis, allowing for the construction of complex molecules from simpler, more readily available starting materials. youtube.comyoutube.com
Functionalization of Tetralin Scaffolds
The construction of the 2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol backbone often begins with the synthesis of a functionalized tetralin or tetralone precursor. A common approach involves the catalytic hydrogenation of naphthalene or its derivatives. For instance, the hydrogenation of naphthalene over catalysts like Ni2P/Al2O3 can yield tetralin, which can then be further functionalized.
Another powerful method for constructing the tetralin ring system is through intramolecular Friedel-Crafts reactions. This can involve the acylation of a benzene (B151609) derivative with a suitable anhydride, such as succinic anhydride, followed by a Clemmensen reduction and subsequent acid-promoted intramolecular cyclization to form a tetralone. This tetralone then serves as a key intermediate for further derivatization.
Derivatization of Functionalized Tetrahydronaphthalenes
Once a suitable functionalized tetrahydronaphthalene, such as 2-tetralone (B1666913) or a derivative with a carboxylic acid or ester at the 2-position, is obtained, various methods can be employed to introduce the 2-hydroxyethyl side chain.
One straightforward approach is the reduction of a carboxylic acid or ester derivative. For example, (1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid can be reduced to the target alcohol, 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for the reduction of esters, such as ethyl (1,2,3,4-tetrahydronaphthalen-2-yl)acetate, to the corresponding primary alcohol. mdpi.comrjpbr.com
The Wittig reaction provides another versatile route. wikipedia.orglibretexts.org Starting from 2-tetralone, a one-carbon homologation can be achieved using a Wittig reagent like (methoxymethyl)triphenylphosphonium (B8745145) chloride. wikipedia.orgresearchgate.net The resulting enol ether can then be hydrolyzed under acidic conditions to yield the corresponding aldehyde, which is subsequently reduced to the desired alcohol. This two-step process effectively extends the side chain and introduces the required functionality.
The Arndt-Eistert homologation offers a classic method for the one-carbon extension of a carboxylic acid. organic-chemistry.orgwikipedia.orgchem-station.comnrochemistry.com In this sequence, a carboxylic acid, such as 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is first converted to its acid chloride. Reaction with diazomethane (B1218177) yields an α-diazoketone, which undergoes a Wolff rearrangement to form a ketene (B1206846). Trapping of the ketene with water, an alcohol, or an amine produces the homologous carboxylic acid, ester, or amide, respectively. Subsequent reduction of the resulting carboxylic acid or ester derivative would then yield 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-.
| Starting Material | Reagents | Product | Ref. |
| Ethyl (1,2,3,4-tetrahydronaphthalen-2-yl)acetate | 1. LiAlH4 | 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- | mdpi.comrjpbr.com |
| 2-Tetralone | 1. (Methoxymethyl)triphenylphosphonium chloride 2. H3O+ 3. Reducing agent (e.g., NaBH4) | 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- | wikipedia.orgresearchgate.net |
| 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid | 1. SOCl2 2. CH2N2 3. Ag2O, H2O 4. Reducing agent (e.g., LiAlH4) | 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- | organic-chemistry.orgwikipedia.orgnrochemistry.com |
Stereoselective and Asymmetric Synthesis
The development of stereoselective methods for the synthesis of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. These approaches include enantioselective synthesis, chiral resolution, and biocatalysis.
Enantioselective Approaches for 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-
Enantioselective synthesis aims to directly produce a single enantiomer of the target compound. A key strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 2-tetralone. While specific examples for the direct synthesis of enantiopure 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- via this route are not extensively detailed in readily available literature, the principle is well-established for related tetralone derivatives. For instance, the asymmetric hydrogenation of tetralones using chiral catalysts can provide chiral tetralols with high enantiomeric excess.
A chemoenzymatic approach offers a powerful alternative. rjpbr.comnih.govmdpi.comnih.govlookchem.com This can involve the enzymatic resolution of a racemic intermediate or the use of an enzyme to catalyze a key stereoselective step. For example, a racemic mixture of a precursor alcohol could be resolved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the two.
Chiral Resolution Techniques
Chiral resolution is a widely used method to separate a racemic mixture into its constituent enantiomers. nih.gov A common technique is lipase-catalyzed kinetic resolution. nih.govpolimi.itjocpr.com In this process, a racemic alcohol, such as 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-, is reacted with an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other, resulting in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. These can then be separated by standard chromatographic techniques. Candida antarctica lipase B (CALB) is a frequently used and highly effective lipase for the resolution of a variety of secondary alcohols. nih.govpolimi.it
| Racemic Substrate | Enzyme | Acyl Donor | Products | Enantiomeric Excess (ee) | Ref. |
| rac-1-(2-furyl)ethanol | Candida antarctica lipase B (Novozym 435) | Vinyl acetate (B1210297) | (S)-alcohol and (R)-acetate | >99% | nih.gov |
| rac-3-hydroxy-4-tosyloxybutanenitrile | Pseudomonas cepacia lipase | - | (S)-alcohol and (R)-acetate | >99% | nih.gov |
| rac-Indanyl acetate | Candida antarctica lipase B (immobilized on Immobead-350) | - | (S)-alcohol and (R)-acetate | - | chem-station.com |
Biocatalytic Synthesis and Resolution
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. rjpbr.comnih.govmdpi.comnih.govlookchem.com Enzymes, either as whole cells or in isolated form, can be used to perform stereoselective transformations with high efficiency and under mild conditions.
For the synthesis of chiral 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-, a biocatalytic approach could involve the asymmetric reduction of a suitable ketone precursor. While direct biocatalytic reduction to the target ethanol is not extensively documented, the reduction of tetralones to chiral tetralols is a well-studied area. Various microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs), have been shown to effectively reduce tetralone derivatives to the corresponding chiral alcohols with high enantioselectivity.
Lipase-catalyzed kinetic resolution, as mentioned previously, is a prominent example of biocatalysis. The high enantioselectivity of lipases like Candida antarctica lipase B makes them ideal for the separation of racemic mixtures of tetralin-based alcohols. nih.govpolimi.it This method allows for the preparation of both enantiomers of the target compound in high optical purity.
| Reaction Type | Enzyme/Microorganism | Substrate | Product | Key Findings | Ref. |
| Kinetic Resolution | Candida antarctica lipase B (CALB) | Racemic alcohols/esters | Enantioenriched alcohols and esters | High enantioselectivity (often E > 200) | nih.govpolimi.it |
| Kinetic Resolution | Pseudomonas cepacia lipase | Racemic 3-hydroxy-4-tosyloxybutanenitrile | (S)-alcohol and (R)-acetate | >99% ee | nih.gov |
| Dynamic Kinetic Resolution | Candida antarctica lipase B (CALB) | Racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester | (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 96% ee, 80% yield | researchgate.net |
Reactivity and Chemical Transformations of 2 Naphthaleneethanol, 1,2,3,4 Tetrahydro
Reactions of the Hydroxyl Functional Group
The primary alcohol moiety is a versatile functional group that readily participates in a variety of classic organic transformations, including esterification, oxidation, and other conversions.
The conversion of alcohols to esters is a fundamental transformation in organic synthesis. 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- can be readily esterified through several established methods.
One of the most common methods is the Fischer-Speier esterification , which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This is an equilibrium-driven process where the use of excess carboxylic acid or the removal of water drives the reaction toward the ester product.
Alternatively, more reactive acylating agents can be employed for a more rapid and often irreversible reaction. These include the use of acid chlorides or acid anhydrides . When reacting with an acid chloride (RCOCl), the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon and displacing the chloride ion. A base, such as pyridine (B92270), is typically added to neutralize the hydrogen chloride (HCl) byproduct. A similar reaction occurs with acid anhydrides ((RCO)₂O), yielding the ester and a carboxylic acid as a byproduct.
Another effective method involves the use of triphenylphosphine (B44618) dibromide (PPh₃Br₂). This reagent facilitates a one-pot conversion of carboxylic acids and alcohols to esters under mild conditions.
| Reaction Type | Reagent 1 | Reagent 2 | Catalyst/Conditions | Product |
| Fischer Esterification | 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol | Acetic Acid | H₂SO₄, Heat | 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethyl acetate (B1210297) |
| Acylation | 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol | Acetyl Chloride | Pyridine | 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethyl acetate |
| Acylation | 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol | Acetic Anhydride | Heat | 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethyl acetate |
The primary alcohol group of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions.
Partial Oxidation to Aldehyde: To achieve selective oxidation to the corresponding aldehyde, 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetaldehyde, milder oxidizing agents are required to prevent overoxidation. Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comyoutube.comnumberanalytics.com The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to stop the reaction at the aldehyde stage. libretexts.orgmasterorganicchemistry.comyoutube.comnumberanalytics.com Other modern reagents that achieve this transformation include Dess-Martin periodinane (DMP), which offers advantages such as higher yields and milder, non-acidic conditions.
Full Oxidation to Carboxylic Acid: For the complete oxidation to 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, stronger oxidizing agents are necessary. Reagents such as chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid, are effective. The reaction is typically conducted under heating under reflux with an excess of the oxidizing agent to ensure the intermediate aldehyde is fully converted to the carboxylic acid.
| Desired Product | Oxidizing Agent | Typical Conditions |
| 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetaldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature |
| 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetaldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |
| 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetic acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat, Reflux |
| 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetic acid | Jones Reagent (CrO₃ / H₂SO₄ / Acetone) | Room Temperature |
Beyond esterification and oxidation, the hydroxyl group can undergo several other important transformations.
Etherification: The Williamson ether synthesis is a classic method for forming ethers. wikipedia.orglibretexts.orgchemistrytalk.orgmasterorganicchemistry.com This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to yield the ether. wikipedia.orglibretexts.orgmasterorganicchemistry.com
Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen. Reaction with thionyl chloride (SOCl₂) in the presence of a base like pyridine is a standard method to produce the corresponding alkyl chloride, 2-(2-chloroethyl)-1,2,3,4-tetrahydronaphthalene. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the alkyl bromide.
Tosylation: To enhance the leaving group ability of the hydroxyl group, it can be converted into a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate, 2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethyl 4-methylbenzenesulfonate, is an excellent substrate for nucleophilic substitution reactions.
Reactions of the Tetrahydronaphthalene Ring System
The tetrahydronaphthalene moiety consists of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. The reactivity of this system involves transformations at both the saturated and aromatic portions, though this discussion focuses on the saturated ring and its aromatization.
Reactions on the saturated portion of the tetralin ring primarily occur at the benzylic positions (C1 and C4), as the C-H bonds at these positions are weakened by the adjacent aromatic ring. This allows for the formation of stabilized benzylic radicals or carbocations.
Halogenation: Free radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light, can introduce a bromine atom selectively at a benzylic position. High-temperature bromination of the parent compound, tetralin, with elemental bromine has been shown to result in benzylic bromination. This suggests that 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- would likely undergo bromination at the C1 or C4 positions under similar conditions.
The tetralin ring system is a hydrogenated aromatic compound and can undergo dehydrogenation to restore the fully aromatic naphthalene (B1677914) system. This transformation is of significant interest as tetralin and its derivatives are considered liquid organic hydrogen carriers (LOHCs). The dehydrogenation of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- yields 2-Naphthaleneethanol.
This reaction is typically performed at elevated temperatures and requires a catalyst. Supported noble metal catalysts are highly effective for this process. Specifically, palladium-based catalysts, such as palladium on carbon (Pd/C), have been shown to be particularly efficient for the dehydrogenation of tetralin to naphthalene. wikipedia.orgnih.gov Platinum (Pt) catalysts are also active, though some studies suggest they are more effective for the initial dehydrogenation of decalin to tetralin. nih.gov Other transition metal catalysts, including those based on nickel, cobalt, and iridium, have also been investigated for dehydrogenation reactions. libretexts.orgmdpi.com
| Reaction | Catalyst | Conditions | Product |
| Dehydrogenation/Aromatization | Palladium on Carbon (Pd/C) | High Temperature (~220-300 °C) | 2-Naphthaleneethanol |
| Dehydrogenation/Aromatization | Platinum on Carbon (Pt/C) | High Temperature | 2-Naphthaleneethanol |
| Dehydrogenation/Aromatization | NiMo/Al₂O₃ or CoMo/Al₂O₃ | High Temperature, H₂ atmosphere | 2-Naphthaleneethanol mdpi.com |
Mechanistic Investigations of Key Reactions
The chemical transformations of 2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol, such as dehydration and dehydrogenation, are governed by specific mechanistic pathways. These reactions are often catalyzed and proceed through various transient species. Understanding these mechanisms is crucial for controlling reaction outcomes and designing selective catalytic processes.
Elucidation of Reaction Pathways and Intermediates
The reaction pathways for the transformation of alcohols like 2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol are highly dependent on the reaction conditions and the nature of the catalyst employed.
In acid-catalyzed dehydration reactions, the initial step involves the protonation of the hydroxyl group to form an oxonium ion, which is a better leaving group. For a secondary alcohol such as 2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol, the subsequent step can proceed via two primary mechanisms: E1 (elimination, unimolecular) or E2 (elimination, bimolecular).
The E1 pathway involves the departure of a water molecule to form a secondary carbocation intermediate. This carbocation can then undergo rearrangement to a more stable carbocation, if possible, before a base (such as a water molecule or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon to form a double bond. The stability of the carbocation intermediate is a key factor in this pathway.
The E2 pathway , conversely, is a concerted process where a base abstracts a proton from a carbon adjacent to the hydroxyl-bearing carbon, while the oxonium ion simultaneously departs. This pathway avoids the formation of a discrete carbocation intermediate. The choice between the E1 and E2 pathways is influenced by factors such as the strength of the base, the solvent, and the steric hindrance around the reaction center. nih.govresearchgate.netchemrxiv.org
In the context of dehydrogenation, which can occur over metal-based catalysts, the reaction likely proceeds through the adsorption of the alcohol onto the catalyst surface. This is followed by the cleavage of the O-H and C-H bonds, leading to the formation of an adsorbed aldehyde or ketone and adsorbed hydrogen atoms. These surface species can then desorb or react further.
Studies on Hydrogen Transfer Mechanisms
Hydrogen transfer is a fundamental process in many reactions of 2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol, particularly in dehydrogenation and related catalytic cycles. The tetralin moiety itself can act as a hydrogen donor in certain high-temperature processes.
During catalytic dehydrogenation, the transfer of hydrogen from the alcohol to the catalyst surface is a critical step. This process can be influenced by the nature of the catalyst's active sites. For instance, in reactions catalyzed by transition metals, the mechanism often involves oxidative addition of the O-H and C-H bonds to the metal center, forming a metal hydride species and an alkoxide or a related intermediate. The hydrogen is then eliminated from the catalyst surface as H₂ gas.
In the absence of an external catalyst, intermolecular hydrogen transfer can also occur, where one molecule of the alcohol is oxidized while another is reduced, though this typically requires high temperatures. The study of tetralin hydrogenation and dehydrogenation reveals that the direction of hydrogen transfer (to or from the aromatic ring) is dependent on reaction conditions and the catalyst used. nih.gov
Catalytic Mechanisms in Transformations
The use of catalysts is central to controlling the transformations of 2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol. Different catalysts can favor different reaction pathways, leading to a variety of products.
Acid catalysts , such as sulfuric acid or phosphoric acid, are commonly used for dehydration reactions. The mechanism, as discussed, involves protonation of the alcohol and subsequent elimination of water. The catalytic cycle is completed by the regeneration of the acid catalyst. The efficiency and selectivity of this process can be influenced by the acid's strength and concentration, as well as the reaction temperature. nih.govresearchgate.netchemrxiv.org
Metal-based catalysts , including those containing platinum, palladium, or nickel, are effective for dehydrogenation. The catalytic cycle for dehydrogenation on a metal surface can be generalized as follows:
Adsorption: The alcohol molecule adsorbs onto the catalyst surface.
Dissociation: The O-H and α-C-H bonds break, leading to the formation of a surface-bound aldehyde or ketone and adsorbed hydrogen atoms.
Desorption: The product aldehyde or ketone desorbs from the surface.
Recombinative Desorption: The adsorbed hydrogen atoms combine to form H₂ gas, which then desorbs.
The specific intermediates and transition states in this cycle are highly dependent on the metal used and the catalyst support. For example, the use of NiMo/Al₂O₃ and CoMo/Al₂O₃ has been studied for the hydrogenation and dehydrogenation of tetralin, a structurally related compound. These studies highlight the role of the catalyst in activating the molecule and facilitating hydrogen transfer. nih.gov
Below is a summary of potential transformations and the types of catalysts involved:
| Transformation | Catalyst Type | General Mechanistic Features |
| Dehydration | Acid (e.g., H₂SO₄, H₃PO₄) | Protonation of -OH, formation of oxonium ion, E1 or E2 elimination. nih.govresearchgate.net |
| Dehydrogenation | Metal (e.g., Pt, Pd, Ni) | Adsorption on catalyst surface, O-H and C-H bond scission, product desorption. nih.gov |
Spectroscopic and Chromatographic Characterization of 2 Naphthaleneethanol, 1,2,3,4 Tetrahydro
Spectroscopic Techniques
Spectroscopy is the primary tool for determining the molecular structure of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-. Each method provides unique information about the molecule's atomic composition and connectivity.
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons. The signals for the aromatic protons of the tetralin ring system typically appear in the downfield region, while the aliphatic protons of the saturated ring and the ethanol (B145695) side chain appear more upfield.
Interactive Data Table: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.05 | m | 3H | Ar-H |
| 6.95 | d, J=7.6 Hz | 1H | Ar-H |
| 3.72 | t, J=6.4 Hz | 2H | -CH₂OH |
| 2.85 | dd, J=16.0, 4.8 Hz | 1H | Ar-CH₂(eq) |
| 2.75 | m | 1H | Ar-CH₂(ax) |
| 2.45 | dd, J=16.0, 10.0 Hz | 1H | -CH₂-CH(eq) |
| 1.80 | m | 2H | -CH₂-CH(ax), -CH- |
| 1.65 | t, J=6.4 Hz | 2H | -CH₂-CH₂OH |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Due to the molecule's asymmetry, all 12 carbon atoms are expected to be unique.
Interactive Data Table: ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 137.0 | Aromatic C (quaternary) |
| 134.5 | Aromatic C (quaternary) |
| 129.2 | Aromatic CH |
| 129.0 | Aromatic CH |
| 125.8 | Aromatic CH |
| 125.6 | Aromatic CH |
| 60.9 | -CH₂OH |
| 41.5 | -CH₂-CH₂OH |
| 37.3 | -CH- (aliphatic ring) |
| 32.1 | Ar-CH₂- |
| 30.0 | -CH₂- (aliphatic ring) |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-, electron ionization (EI) mass spectrometry yields a distinct molecular ion peak and several characteristic fragment ions. The molecular weight of the compound is 176.26 g/mol .
The fragmentation is dictated by the structure, involving cleavage of the ethanol side chain and fragmentation of the tetralin ring.
Interactive Data Table: Key Mass Spectrometry Fragments (EI-MS)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity |
|---|---|---|
| 176 | [M]⁺ (Molecular Ion) | Moderate |
| 158 | [M - H₂O]⁺ | Moderate |
| 143 | [M - CH₂OH]⁺ | Low |
| 131 | [M - C₂H₄OH]⁺ | Base Peak (100%) |
| 129 | [C₁₀H₉]⁺ | High |
| 115 | [C₉H₇]⁺ | Moderate |
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- shows characteristic absorptions for the hydroxyl group (O-H), aliphatic and aromatic C-H bonds, and the aromatic ring.
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Description |
|---|---|---|
| 3350 (broad) | O-H stretch | Alcohol hydroxyl group |
| 3050-3010 | C-H stretch | Aromatic C-H |
| 2925, 2855 | C-H stretch | Aliphatic C-H (CH, CH₂) |
| 1495, 1450 | C=C stretch | Aromatic ring skeletal vibrations |
Electronic spectroscopy, typically UV-Visible spectroscopy, provides information about the conjugated systems within a molecule. The chromophore in 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- is the substituted benzene (B151609) ring. In a solvent like ethanol or hexane (B92381), it exhibits absorption maxima characteristic of the tetralin moiety. The primary absorption band (π → π* transition) is typically observed in the ultraviolet region around 265-275 nm.
As of the latest review of published literature, a single-crystal X-ray diffraction structure for 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- has not been reported. However, crystallographic studies on similarly substituted tetralin derivatives show that the non-aromatic portion of the fused ring system consistently adopts a half-chair conformation to minimize steric strain. This conformation is the predicted lowest-energy state for the six-membered aliphatic ring in the title compound.
Chromatographic Methods
Chromatographic techniques are essential for verifying the purity of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- and for its separation from reaction mixtures.
Gas Chromatography (GC): Due to its volatility, the compound is well-suited for GC analysis. A typical method involves a non-polar capillary column (e.g., DB-5 or HP-5, containing 5% phenyl-polysiloxane) with a programmed temperature gradient. Using helium as the carrier gas, the compound elutes at a characteristic retention time that can be used for identification and quantification.
High-Performance Liquid Chromatography (HPLC): Purity analysis can also be effectively performed using reverse-phase HPLC. A common method employs a C18 stationary phase with a gradient mobile phase consisting of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). An acid, like phosphoric or formic acid, is often added to the mobile phase to ensure sharp peak shapes. Detection is typically achieved using a UV detector set to the absorption maximum of the tetralin chromophore (approx. 270 nm).
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-. The method separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.
Detailed Research Findings
Direct GC analysis data for 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- is not extensively documented in publicly available literature. However, the analysis of its parent hydrocarbon, 1,2,3,4-Tetrahydronaphthalene (B1681288) (Tetralin), is well-established and offers valuable insight into suitable GC conditions. The NIST (National Institute of Standards and Technology) Chemistry WebBook contains numerous GC retention data points for Tetralin under various conditions. nist.gov Given the structural similarity, these parameters serve as an excellent starting point for method development for its ethanol derivative. The addition of the polar ethanol group to the tetralin structure will increase its retention time compared to the parent compound, particularly on polar stationary phases.
A variety of capillary columns can be employed, with non-polar phases like those containing dimethylpolysiloxane (e.g., OV-101, DB-1) or phases with low phenyl content (e.g., DB-5) being common choices for separating aromatic hydrocarbons and their derivatives. Temperature programming is typically used to ensure efficient elution and good peak shape.
| Stationary Phase | Column Length & Diameter | Carrier Gas | Temperature (°C) | Kovats RI |
|---|---|---|---|---|
| OV-101 | 85 m & 0.28 mm | N2 | 100 | 1142 |
| Methyl Silicone | Not Specified | Not Specified | 130 | 1164 |
| SE-30 | Not Specified | Not Specified | 110 | 1142 |
| OV-1 | 50 m & 0.2 mm | H2 | 120 | 1150 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-, owing to its high resolution and applicability to less volatile compounds. Reversed-phase HPLC is particularly well-suited for this molecule.
Detailed Research Findings
Specific HPLC protocols for 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- are not readily found in scientific literature. However, methods for the separation of closely related isomers and derivatives, such as 1,2,3,4-Tetrahydronaphthalen-1-ol and other tetralin derivatives, have been described. nih.govsielc.com These analyses typically utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous component, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.com
For 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-, a C18 or a specialized reversed-phase column like the Newcrom R1 would be effective. sielc.com Detection can be readily achieved using a UV detector, leveraging the aromatic naphthalene (B1677914) ring's chromophore, typically at wavelengths around 220 nm or 254 nm.
| Compound | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| 1,2,3,4-Tetrahydronaphthalen-1-ol | Newcrom R1 (C18-based) | Acetonitrile (MeCN) and water with phosphoric acid | Not Specified | Not Specified | sielc.com |
| Naphthalene, 1,2,3,4-tetrahydro-5-(1-phenylethyl)- | Newcrom R1 (C18-based) | Acetonitrile (MeCN), water, and phosphoric acid | Not Specified | Not Specified | sielc.com |
| (E)-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-(1-methyl-2- phenylethenyl)naphthalene | Reversed-Phase | Acetonitrile and water | Not Specified | UV at 280 nm | nih.gov |
Chiral Chromatography for Enantiomeric Separation
The structure of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- contains a stereocenter at the C-2 position of the tetrahydronaphthalene ring, meaning it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers to study their individual properties. This separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.
Detailed Research Findings
While no specific chiral separation method for 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- has been published, the principles of chiral recognition allow for the selection of appropriate methodologies. nih.gov The most common approach is direct separation using a CSP in HPLC or Supercritical Fluid Chromatography (SFC). nih.gov
Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds, including those with aromatic and alcohol functional groups. The separation mechanism on these phases involves the formation of transient diastereomeric complexes through interactions like hydrogen bonding (with the hydroxyl group), π-π stacking (with the naphthalene ring), and dipole-dipole interactions.
Cyclodextrin-based CSPs, particularly derivatives of β-cyclodextrin, are also excellent candidates. nih.gov The hydrophobic inner cavity of the cyclodextrin (B1172386) can include the tetralin ring, while the chiral hydroxyl groups on the rim of the cyclodextrin can interact with the ethanol substituent of the analyte, leading to enantioselective retention. nih.gov SFC is often preferred for preparative chiral separations due to its high efficiency and use of environmentally benign mobile phases (CO2). nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for column chromatography. libretexts.org
For 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-, a standard silica (B1680970) gel plate (silica gel 60 F254) would serve as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The ratio of these solvents is adjusted to achieve a retention factor (Rf) ideally between 0.2 and 0.8. chemistryhall.com Given the presence of the polar alcohol group, a higher proportion of the polar solvent will be needed compared to what would be used for the non-polar parent compound, Tetralin.
Visualization of the spots on the TLC plate can be achieved through several methods. Because of its aromatic ring, the compound will be UV-active, appearing as a dark spot under a UV lamp at 254 nm. libretexts.org For more permanent visualization or for compounds that are not UV-active, various chemical stains can be used. A phosphomolybdic acid (PMA) stain is a good general-purpose choice that reacts with most organic compounds to produce blue-green spots upon heating. chemistryhall.com An acidic vanillin (B372448) solution is another effective stain that often produces a range of colors for different functional groups, which can be useful for differentiating between the product and starting materials. chemistryhall.com An iodine chamber, where the plate is exposed to iodine vapor, can also be used to visualize the compound as a temporary brown spot. chemistryhall.com
Applications in Organic Synthesis and Materials Science
As a Synthetic Intermediate for Complex Molecules
The bifunctional nature of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-, possessing both a modifiable aromatic/alicyclic ring system and a reactive hydroxyl group, makes it a valuable intermediate in organic synthesis. It is officially listed as an intermediate in chemical inventories such as the Toxic Substances Control Act (TSCA) inventory in the United States. epa.gov
Building Block for Pharmaceutical Intermediates
The tetralin (1,2,3,4-tetrahydronaphthalene) skeleton is a common structural motif found in a variety of pharmacologically active compounds. While specific examples detailing the direct conversion of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- into a named pharmaceutical intermediate are not prominently documented in publicly available research, its classification as an intermediate suggests its role in the multi-step synthesis of more complex molecules. For instance, related tetralin structures, such as (±)-cis-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, are identified as intermediates in drug synthesis. terrabase-inc.com The functional handles on 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- allow for its incorporation into larger molecular frameworks destined for pharmaceutical use.
Precursor for Other Naphthalene (B1677914) and Tetrahydronaphthalene Derivatives
The chemical reactivity of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- allows it to serve as a starting point for a range of other derivatives. The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid. Furthermore, the aromatic portion of the tetralin ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups. Dehydrogenation of the saturated ring can re-form the fully aromatic naphthalene system, yielding 2-naphthaleneethanol, thereby providing a synthetic route to other naphthalene-based compounds.
Synthesis of Chiral Compounds and Ligands
The carbon atom to which the ethanol (B145695) group is attached (C2) is a stereocenter. Therefore, 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- can exist as a racemic mixture of (R) and (S) enantiomers. This chirality is a critical feature for applications in asymmetric synthesis. The enantiomers can be resolved or synthesized selectively to be used as chiral building blocks. Chiral alcohols derived from the tetralin scaffold are valuable precursors for creating chiral ligands used in asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantiomerically pure pharmaceuticals and fine chemicals.
Role in Material Science and Polymer Chemistry
The unique combination of a rigid, bulky tetralin group and a reactive hydroxyl function allows 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- to be considered for applications in materials science, particularly in the synthesis of specialized polymers and functional surfaces.
Precursor for Advanced Polymeric Materials (e.g., via esterification)
The primary alcohol group of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- is readily available for esterification reactions. This allows it to be used as a monomer in polycondensation reactions with diacids or their derivatives to form polyesters. The incorporation of the bulky and rigid 1,2,3,4-tetrahydronaphthalene (B1681288) moiety into the polymer backbone can impart specific properties to the resulting material, such as:
Increased Thermal Stability: The rigid ring structure can raise the glass transition temperature (Tg) of the polymer.
Modified Solubility: The hydrocarbon nature of the tetralin group can influence the polymer's solubility in various organic solvents.
Enhanced Mechanical Properties: The rigid structure can contribute to higher tensile strength and modulus.
| Potential Polymerization Reaction | Reactant | Resulting Polymer | Potential Property |
| Polycondensation | Diacyl Chloride (e.g., Terephthaloyl chloride) | Aromatic-Alicyclic Polyester | High thermal stability |
| Polycondensation | Dicarboxylic Acid (e.g., Adipic acid) | Aliphatic-Alicyclic Polyester | Improved processability |
Use in Functional Materials (e.g., self-assembled monolayers)
The structure of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- is well-suited for the formation of functional surfaces like self-assembled monolayers (SAMs). The aromatic part of the molecule can facilitate π-stacking interactions with substrates or other molecules, while the hydroxyl group provides a reactive site for attachment to a surface (like silicon oxide) or for further chemical modification. While studies often focus on thiol-based SAMs on gold, the principles of self-assembly apply to other systems. Using derivatives of this compound could allow for the creation of organized molecular layers with controlled thickness and surface properties, useful in sensors, electronics, and biocompatible coatings.
Catalytic and Solvent Applications
As a Hydrogen-Donor Solvent (by analogy to tetralin)
The compound 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- possesses a molecular structure that suggests its potential utility as a hydrogen-donor solvent, a role well-documented for the analogous compound, 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin. wikipedia.orgatamanchemicals.com The core of this functionality lies in the tetrahydronaphthalene moiety, which contains a hydrogenated aromatic ring capable of donating hydrogen atoms under appropriate reaction conditions.
The capacity of tetralin to act as a hydrogen donor is extensively utilized in various industrial and laboratory processes, most notably in the direct liquefaction of coal. frontiersin.orgnih.gov In this process, tetralin transfers hydrogen to the complex organic structures within coal, facilitating their breakdown into smaller, more soluble molecules, thereby converting the solid coal into liquid fuels. atamanchemicals.comfrontiersin.org The hydrogen-donating ability stems from the relative stability of the resulting naphthalene molecule after the dehydrogenation of tetralin. wikipedia.org The benzylic C-H bonds in tetralin are moderately strong, allowing for the controlled release of hydrogen. wikipedia.org
Structurally, 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- (C₁₂H₁₆O) shares the same saturated cyclohexane (B81311) ring fused to a benzene (B151609) ring as tetralin (C₁₀H₁₂). epa.govchemspider.com This shared feature is the primary basis for inferring its potential as a hydrogen-donor solvent. The ethanol substituent on the saturated ring of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- differentiates it from tetralin, but the fundamental tetrahydronaphthalene framework responsible for hydrogen donation remains intact.
Interactive Data Table: Properties of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- and Related Compounds
| Property | 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- | Tetralin (1,2,3,4-Tetrahydronaphthalene) |
| Molecular Formula | C₁₂H₁₆O epa.govchemspider.com | C₁₀H₁₂ wikipedia.org |
| Molar Mass | 176.26 g/mol chemspider.com | 132.21 g/mol wikipedia.org |
| Appearance | - | Colorless liquid wikipedia.org |
| Boiling Point | - | 206 to 208 °C wikipedia.org |
| Melting Point | - | -35.8 °C wikipedia.org |
| Density | - | 0.970 g/cm³ wikipedia.org |
Research into the transformation of tetralin during direct coal liquefaction reveals that it undergoes significant conversion. frontiersin.orgnih.gov Studies have shown that at temperatures between 380°C and 420°C, tetralin's transformation rates can range from approximately 35% to over 80%. nih.govfrontiersin.org The primary transformation product is naphthalene, formed through dehydrogenation. frontiersin.orgfrontiersin.org Other by-products, such as methyl indan, can also be formed. frontiersin.orgfrontiersin.org
The efficiency of hydrogen transfer from tetralin is temperature-dependent. At lower temperatures (e.g., 380°C), tetralin primarily acts as a shuttle, transferring active hydrogen. nih.govfrontiersin.org At higher temperatures (e.g., 420°C), it more readily undergoes dehydrogenation to provide its own hydrogen. nih.govfrontiersin.org
Interactive Data Table: Transformation of Tetralin as a Hydrogen-Donor Solvent in Coal Liquefaction
| Reaction Temperature | Transformation Rate of Tetralin | Primary Transformation Products | Reference |
| 380°C | 34.72% (pure tetralin) | Naphthalene, Methyl Indan | nih.govfrontiersin.org |
| 420°C | 52.74% (pure tetralin) | Naphthalene, Methyl Indan | nih.govfrontiersin.org |
| 380°C | 69.76% (with coal) | Naphthalene, Methyl Indan | frontiersin.orgfrontiersin.org |
| 420°C | 83.86% (with coal) | Naphthalene, Methyl Indan | frontiersin.orgfrontiersin.org |
Given these findings, it is hypothesized that 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- would undergo a similar dehydrogenation process under thermal or catalytic stress. The tetrahydronaphthalene portion of the molecule would likely convert to a naphthalene ring, releasing hydrogen that can be utilized in reduction or hydrogenation reactions. The presence of the hydroxyethyl (B10761427) group (-CH₂CH₂OH) may influence the reaction kinetics and the formation of by-products compared to unsubstituted tetralin. Alcohols themselves can serve as hydrogen donors in certain catalytic systems, which could potentially complement the hydrogen-donating capability of the tetrahydronaphthalene core. nih.gov
The analogous behavior makes 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- a candidate for investigation in applications requiring hydrogen-donor solvents, such as in the synthesis of fine chemicals, pharmaceuticals, and in materials science where controlled hydrogen transfer is necessary.
Computational and Theoretical Studies
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure and stability of 2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol. The flexibility of the tetrahydronaphthalene ring system and the rotational freedom of the ethanol (B145695) substituent give rise to various possible conformations, each with a distinct energy level.
Computational techniques, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are instrumental in mapping the potential energy surface of the molecule. These methods allow for the identification of low-energy conformers and the energy barriers between them. While specific molecular modeling studies on 2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol are not extensively documented in publicly available literature, the methodologies are well-established. For instance, studies on other tetralin derivatives have utilized these approaches to understand their structural and biological properties. nih.govresearchgate.net
Quantum Chemical Calculations
Quantum chemical calculations offer a more detailed and accurate description of the electronic structure and reactivity of molecules compared to classical molecular mechanics. These methods, rooted in quantum mechanics, can predict a wide array of molecular properties.
Electronic Structure Properties
The electronic structure of 2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol is characterized by the interplay between the saturated carbocyclic ring, the aromatic benzene (B151609) ring, and the polar ethanol side chain. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate key electronic properties.
These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed over the fused ring system. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
While specific DFT calculations for 2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol are not readily found, studies on related aromatic compounds provide a framework for understanding its electronic properties. For example, theoretical analyses of p-xylene (B151628) have used DFT to distinguish between conformers based on their electronic spectra and HOMO-LUMO energy gaps. eurjchem.com
Table 1: Representative Calculated Electronic Properties for a Generic Tetralin Derivative (Note: This table is illustrative and not based on specific experimental data for 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-)
| Property | Method | Calculated Value |
|---|---|---|
| HOMO Energy | DFT/B3LYP/6-31G | -6.5 eV |
| LUMO Energy | DFT/B3LYP/6-31G | -0.8 eV |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G | 5.7 eV |
| Dipole Moment | DFT/B3LYP/6-31G | 1.9 D |
Reactivity Predictions and Transition State Analysis
Quantum chemical calculations are powerful tools for predicting the reactivity of a molecule and for elucidating reaction mechanisms through the analysis of transition states. DFT calculations can be used to model the progress of a chemical reaction, identifying the structures and energies of reactants, products, and the transition state that connects them.
For 2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol, potential reactions include oxidation of the alcohol, electrophilic substitution on the aromatic ring, and reactions involving the benzylic C-H bonds. Computational studies can map out the reaction pathways for such transformations. For instance, in a study on the synthesis of substituted tetralins, DFT calculations were used to establish a plausible mechanism, demonstrating that a Diels-Alder cycloaddition was energetically favored over other potential pathways by comparing the energy barriers of the respective transition states. acs.org Similarly, computational investigations into the reactivity of tetrazines with organometallic reagents have utilized DFT to compare the energies of different reaction pathways, providing a rationale for the experimentally observed outcomes. nih.gov
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the rate of a reaction. This information is invaluable for understanding reaction kinetics and for designing synthetic routes.
Stereochemical Predictions and Chirality Studies
The structure of 2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol possesses a chiral center at the C-2 position of the tetralin ring, where the ethanol group is attached. This means the compound can exist as a pair of enantiomers, (R)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol and (S)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol.
The absolute configuration of each enantiomer can be predicted and analyzed using computational methods. By calculating the optical rotation of each enantiomer and comparing it to experimental data, the absolute stereochemistry can be assigned. Furthermore, the presence of multiple chiral centers in more complex tetralin derivatives necessitates computational studies to predict the relative stability of different diastereomers. nih.gov
While specific chirality studies on 2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol are not prominent in the literature, the principles of stereochemical analysis are well-established. For example, in the synthesis of certain tetralin derivatives, the stereochemistry of the products is a critical aspect that can be rationalized and predicted through an understanding of the reaction mechanism, often aided by computational modeling.
Biological and Biochemical Research Applications
Investigation of Potential Biological Activities (as research subjects)
There is no available scientific literature that specifically investigates the potential biological activities of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-. Consequently, there are no detailed research findings to report on its properties as a research subject in the following areas.
Anti-inflammatory Properties
No studies were found that evaluated the anti-inflammatory properties of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-. While other naphthalene (B1677914) derivatives have been assessed for such activities, this specific compound has not been a subject of investigation in this context.
Antioxidant Properties
There is no available research on the antioxidant capabilities of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-. Studies on related compounds with a tetralin scaffold sometimes report antioxidant activity, but these findings cannot be directly attributed to the title compound without specific experimental evidence.
Use in Biological Probe Synthesis
No publications were identified that describe the use of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- as a starting material or intermediate in the synthesis of biological probes. The utility of a compound in probe development often relies on known biological activity or specific chemical reactivity, which has not been established for this molecule.
Interaction with Biological Systems
There is a lack of research on the direct interaction of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- with biological systems, such as specific enzymes or receptors. While general principles of how small molecules interact with biological macromolecules exist, no specific data for this compound have been published.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
Current synthetic approaches to the tetralin framework often involve multi-step procedures. Future research will likely focus on developing more atom-economical and sustainable methods for the synthesis of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-. This includes the exploration of one-pot reactions and the use of green catalysts. rsc.orgorientjchem.org For instance, methods analogous to the synthesis of other tetralin derivatives, such as the Birch reduction of a corresponding naphthalene (B1677914) precursor followed by functional group manipulation, could be optimized for sustainability. researchgate.net The use of biocatalysis or heterogeneous catalysts, which can be easily recovered and reused, presents a promising avenue for reducing the environmental impact of the synthesis. rsc.org Research into solvent-free reaction conditions or the use of greener solvents like glycerol (B35011) is also an emerging trend in organic synthesis that could be applied here. researchgate.net
Exploration of New Chemical Transformations
The presence of a primary alcohol and a tetralin nucleus in 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- opens up a wide array of possibilities for new chemical transformations. The hydroxyl group can be a site for various reactions, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These transformations would yield a range of new derivatives with potentially interesting properties. Furthermore, the tetralin core can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. The exploration of these reactions will lead to a library of novel compounds based on the 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- scaffold.
Advanced Characterization Techniques
A thorough understanding of the three-dimensional structure and physicochemical properties of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- is crucial for its future development and application. Advanced characterization techniques will play a pivotal role in this endeavor. While basic spectroscopic data is available, more sophisticated methods can provide deeper insights.
Table 1: Advanced Characterization Techniques
| Technique | Information Gained | Potential Application for 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- |
| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships between atoms. | Elucidation of the precise conformation of the tetralin ring and the ethanol (B145695) side chain. ipb.pt |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. | Determination of the absolute configuration and intermolecular interactions in the solid state. nih.govnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Unambiguous confirmation of the molecular formula and identification of transformation products. researchgate.net |
| Computational Chemistry | Theoretical prediction of spectroscopic and physicochemical properties. | Correlation of experimental data with theoretical models to gain a deeper understanding of the molecule's behavior. nih.gov |
The application of these techniques will provide a comprehensive structural and electronic profile of the molecule, which is essential for rational drug design and materials science applications. ipb.ptnih.govnih.govresearchgate.netnih.gov
Expanding Applications in Catalysis and Fine Chemical Synthesis
The unique structure of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- makes it a promising candidate as a building block in fine chemical synthesis. Its derivatives could serve as key intermediates in the synthesis of more complex molecules with potential biological activity or material properties. nih.gov For example, chiral versions of this compound could be used in asymmetric synthesis. researchgate.net Furthermore, the tetralin moiety is found in many biologically active compounds, suggesting that derivatives of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- could be explored for their pharmacological potential. The development of catalytic systems that utilize this compound or its derivatives is another area of interest. nih.gov
Computational Design and Prediction of Derivatives with Tuned Properties
Computational chemistry and in silico methods are becoming increasingly powerful tools in chemical research. semanticscholar.orgjapsonline.com These methods can be employed to design and predict the properties of novel derivatives of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- before their actual synthesis. By systematically modifying the structure of the parent compound in a virtual environment, it is possible to screen for derivatives with desired properties, such as enhanced catalytic activity, specific biological interactions, or improved material characteristics. This computational-led approach can significantly accelerate the discovery and development of new functional molecules based on the 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- scaffold, saving time and resources. japsonline.comnih.gov
Compound Names Mentioned in this Article
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2,3,4-tetrahydro-2-naphthaleneethanol, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of 2-naphthaleneethanol using palladium or platinum catalysts under controlled hydrogen pressure. Purity optimization involves:
- Step 1 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unsaturated byproducts .
- Step 2 : Recrystallization in ethanol/water mixtures to isolate high-purity crystals .
- Step 3 : Validation using HPLC (C18 column, methanol/water mobile phase) to confirm >98% purity .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be applied to characterize the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for signals at δ 1.5–2.5 ppm (tetrahydro ring CH₂ groups) and δ 3.6–3.8 ppm (ethanol -CH₂OH). Aromatic protons in residual unsaturated impurities appear at δ 6.5–7.5 ppm .
- 13C NMR : Confirm the saturated tetralin backbone (δ 20–35 ppm for CH₂ groups) and the ethanol moiety (δ 60–65 ppm for -CH₂OH) .
- Advanced Tip : Use DEPT-135 to distinguish CH₃, CH₂, and CH groups in complex mixtures .
Q. What safety protocols are critical when handling 1,2,3,4-tetrahydro-2-naphthaleneethanol?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods due to potential respiratory irritation (evidenced in tetralin derivatives) .
- Storage : Store under nitrogen at 4°C to prevent oxidation .
- Waste Disposal : Neutralize ethanol-containing waste with calcium carbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points) of this compound?
- Methodological Answer :
- Step 1 : Cross-reference data from NIST Standard Reference Database (e.g., boiling point at 511.7 K under 0.973 bar) with independent measurements using a calibrated ebulliometer.
- Step 2 : Assess solvent purity via GC-MS; trace impurities (e.g., naphthalene) can alter boiling points .
- Step 3 : Apply the Clausius-Clapeyron equation to extrapolate data to standard pressure (1 atm) if discrepancies arise .
Q. What computational methods are suitable for predicting the reactivity of 1,2,3,4-tetrahydro-2-naphthaleneethanol in hydrogenation reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model the hydrogenation energy profile. Focus on steric hindrance at the β-position of the ethanol group .
- MD Simulations : Analyze solvent effects (e.g., ethanol vs. THF) on reaction kinetics using GROMACS .
- Validation : Compare computed activation energies with experimental Arrhenius plots from batch reactor studies .
Q. How can mechanistic studies elucidate the anticancer activity of derivatives like N-phenyl-1,2,3,4-tetrahydro-naphthaleneethanol?
- Methodological Answer :
- In Vitro Assays : Perform MTT assays on cancer cell lines (e.g., MCF-7) to measure IC₅₀ values. Use derivatives with para-substituted phenyl groups (e.g., -Cl, -OCH₃) to probe structure-activity relationships .
- Apoptosis Pathways : Quantify caspase-3/7 activation via fluorometric assays. Compare results with controls (e.g., doxorubicin) .
- Molecular Docking : Use AutoDock Vina to predict binding affinity to tubulin or topoisomerase II, validated by SPR biosensor data .
Q. What strategies improve the oxidative stability of 1,2,3,4-tetrahydro-2-naphthaleneethanol in long-term storage?
- Methodological Answer :
- Antioxidant Additives : Incorporate 0.1% BHT (butylated hydroxytoluene) to inhibit radical chain reactions .
- Packaging : Use amber glass vials with PTFE-lined caps to block UV light and oxygen ingress .
- Stability Testing : Monitor peroxide formation via iodometric titration monthly under accelerated aging conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
